molecular formula C24H23NOS B407993 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B407993
M. Wt: 373.5g/mol
InChI Key: JQZKPSQIQWWCHN-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a thienyl group and a tetrahydrobenzo[a]phenanthridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, typically starting with the preparation of the thienyl and benzo[a]phenanthridinone intermediates. Common synthetic routes include:

    Thienyl Group Synthesis: The thienyl group can be synthesized through the reaction of thiophene with methylating agents under acidic conditions.

    Benzo[a]phenanthridinone Core Synthesis: This core structure can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-thienyl group: A simpler compound containing the thienyl group.

    2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thienyl group and a complex structure.

Uniqueness

2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific combination of a thienyl group and a tetrahydrobenzo[a]phenanthridinone core, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23NOS

Molecular Weight

373.5g/mol

IUPAC Name

2,2-dimethyl-5-(3-methylthiophen-2-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C24H23NOS/c1-14-10-11-27-23(14)22-21-17(12-24(2,3)13-19(21)26)20-16-7-5-4-6-15(16)8-9-18(20)25-22/h4-11,22,25H,12-13H2,1-3H3

InChI Key

JQZKPSQIQWWCHN-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54

Origin of Product

United States

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